N-(2-hydroxycyclobutyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-4-3-8(9)12-10(14)7-2-1-5-11-6-7/h1-2,5-6,8-9,13H,3-4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOGXJLZGWIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with a suitable cyclobutylamine derivative under controlled conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like N-bromosuccinimide (NBS) or alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: NBS, alkyl halides, or other electrophilic reagents.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it may inhibit the growth of Mycobacterium tuberculosis by inducing autophagy and inhibiting bacterial growth in macrophages . The compound may act as a prodrug, requiring activation by specific enzymes such as AmiC-dependent hydrolysis .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyridine-3-carboxamide derivatives vary significantly in biological activity based on substituents. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Pharmacokinetic and Physicochemical Properties
The hydroxycyclobutyl group in the target compound likely improves water solubility compared to lipophilic analogs like N-(2-trifluoromethylphenyl) derivatives (LogP = 3.45) . However, bulky substituents (e.g., trimethylindan in ) may reduce metabolic clearance, enhancing half-life.
Table 2: Physicochemical Comparison
Biological Activity
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant studies.
Overview of Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against Mycobacterium tuberculosis, potentially through mechanisms such as inducing autophagy in macrophages and inhibiting bacterial growth.
- Anticancer Properties : The compound is also being explored as a potential drug candidate for cancer treatment. Its structural attributes may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival.
The biological activity of this compound is believed to stem from its interaction with various molecular targets. For instance:
- Inhibition of Urease : It has shown potential in inhibiting urease, an enzyme that plays a critical role in the survival of certain pathogens. The IC50 values for related compounds indicate promising inhibition levels, suggesting that structural modifications can enhance efficacy .
- Targeting Cellular Pathways : The compound may also modulate pathways associated with inflammation and cell signaling, which are crucial in both microbial infections and cancer progression.
Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis
A study highlighted the potential of this compound to inhibit the growth of Mycobacterium tuberculosis. The mechanism involved autophagy induction in host macrophages, leading to reduced bacterial load. This finding positions the compound as a candidate for further development against tuberculosis.
Study 2: Structure-Activity Relationship (SAR)
Research into related pyridine carboxamide derivatives revealed that modifications to the pyridine ring significantly affect biological activity. For example, derivatives with electron-withdrawing groups showed enhanced urease inhibition compared to those with electron-donating groups. This underscores the importance of structural optimization in developing effective pharmacological agents .
Comparative Analysis with Similar Compounds
Q & A
Q. Key Considerations :
- Optimize reaction temperatures (e.g., 0–25°C for sensitive intermediates).
- Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Essential techniques include:
Validation : Cross-reference data with computational tools (e.g., PubChem’s InChI key) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
SAR strategies for pyridine-3-carboxamides involve systematic substituent variation:
Substituent Libraries : Synthesize analogs with modified cyclobutyl groups (e.g., methyl, fluoro) or pyridine ring substitutions .
Biological Assays : Screen analogs against target enzymes/receptors (e.g., kinase inhibition assays, IC₅₀ determination) .
Computational Modeling : Use docking software (AutoDock Vina) to predict binding affinities to targets like mGluR5 .
Q. Example SAR Table :
| Analog | Substituent | Biological Activity |
|---|---|---|
| N-cyclopropyl analog | Cyclopropyl | Moderate receptor binding (Ki = 50 nM) |
| N-(3-fluorocyclobutyl) analog | 3-Fluoro cyclobutyl | Enhanced selectivity (Ki = 12 nM) |
Data Interpretation : Correlate steric/electronic effects of substituents with activity trends .
Advanced: How should researchers resolve contradictions in crystallographic data for this compound?
Answer:
Crystallographic discrepancies (e.g., bond length variations) require:
Software Cross-Validation : Refine structures using SHELXL and SIR97 , comparing R-factor convergence.
Twinned Data Handling : For poorly diffracting crystals, apply twin law matrices in SHELXL .
Validation Tools : Use PLATON to check for missed symmetry or disorder .
Case Study : A 1.2 Å resolution structure refined in SHELXL yielded R₁ = 0.05, but conflicting torsion angles were resolved via charge-density analysis .
Advanced: What computational approaches predict metabolic stability of this compound?
Answer:
In Silico Tools :
- CYP450 Metabolism : Use SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4 oxidation sites) .
- Half-Life Estimation : Apply QSAR models to logP and polar surface area (PSA) values .
Experimental Validation :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Key Insight : Hydroxycyclobutyl groups may increase solubility (PSA ~80 Ų) but could be susceptible to glucuronidation .
Advanced: How can researchers address conflicting bioassay data between in vitro and in vivo models?
Answer:
Troubleshooting Steps :
- Pharmacokinetics (PK) : Measure plasma exposure (AUC) to confirm adequate compound levels in vivo .
- Metabolite Screening : Identify active/inactive metabolites via HRMS .
Model Optimization :
- Use transgenic models (e.g., humanized CYP450 mice) to reduce species-specific metabolism disparities .
Example : In vitro IC₅₀ of 10 nM (enzyme assay) vs. in vivo ED₅₀ of 50 mg/kg may reflect poor bioavailability, addressed via prodrug strategies .
Advanced: What strategies validate target engagement in complex biological systems?
Answer:
Biophysical Methods :
- SPR/BLI : Measure binding kinetics (ka/kd) to recombinant targets .
Cellular Assays :
- NanoBRET : Quantify target occupancy in live cells using tagged receptors .
Chemical Probes :
- Design photoaffinity analogs (e.g., diazirine tags) for pull-down assays .
Data Integration : Combine SPR (KD = 5 nM) with cellular NanoBRET (EC₅₀ = 20 nM) to confirm target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
